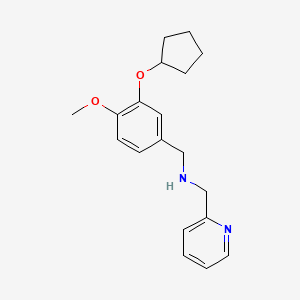
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine, also known as CPNP, is a chemical compound that has attracted attention in the scientific community due to its potential applications in research. CPNP is a selective agonist for the sigma-1 receptor, which is a protein present in various tissues of the body, including the brain. The sigma-1 receptor has been implicated in several physiological and pathological processes, such as pain perception, neuroprotection, and addiction.
Wirkmechanismus
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine acts as a selective agonist for the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes, including ion channel activity, calcium signaling, and protein folding. Activation of the sigma-1 receptor by 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine leads to the modulation of intracellular signaling pathways, which can result in a wide range of physiological and pharmacological effects.
Biochemical and Physiological Effects
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular calcium signaling. 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Moreover, 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been suggested to have potential therapeutic effects in the treatment of depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine in lab experiments is its high selectivity for the sigma-1 receptor, which allows for the investigation of the specific role of this receptor in different physiological and pathological processes. Moreover, 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been shown to have good pharmacokinetic properties, including high brain penetration and a long half-life. However, one limitation of using 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine in lab experiments is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine and the sigma-1 receptor. One direction is to investigate the potential therapeutic effects of 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine in the treatment of depression and anxiety disorders. Another direction is to investigate the role of sigma-1 receptors in addiction and pain perception. Moreover, further research is needed to elucidate the precise mechanism of action of 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine and the sigma-1 receptor in different physiological and pathological processes. Finally, the development of more selective and less toxic sigma-1 receptor agonists may provide new insights into the role of this receptor in health and disease.
Synthesemethoden
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine can be synthesized through a multi-step process involving the reaction of 3-cyclopentyloxy-4-methoxybenzaldehyde with pyridine-2-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with methylamine. The final product is obtained as a white crystalline powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been used in various scientific research studies to investigate the role of the sigma-1 receptor in different physiological and pathological processes. For instance, 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been shown to have neuroprotective effects in animal models of stroke, Parkinson's disease, and Alzheimer's disease. 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has also been used to investigate the role of sigma-1 receptors in pain perception and addiction. Moreover, 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been suggested as a potential therapeutic agent for the treatment of depression and anxiety disorders due to its ability to modulate the release of neurotransmitters such as serotonin and dopamine.
Eigenschaften
IUPAC Name |
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-10-9-15(12-19(18)23-17-7-2-3-8-17)13-20-14-16-6-4-5-11-21-16/h4-6,9-12,17,20H,2-3,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUACAEASSNUCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Ethoxyphenyl)methyl-methylamino]butanoic acid](/img/structure/B7498935.png)
![N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)
![3-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7498957.png)
![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)


![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)

![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)
